molecular formula C13H28O B3053543 2-Ethylundecan-1-OL CAS No. 54381-03-2

2-Ethylundecan-1-OL

Cat. No.: B3053543
CAS No.: 54381-03-2
M. Wt: 200.36 g/mol
InChI Key: OVNMDGHHVKQVQA-UHFFFAOYSA-N
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Description

2-Ethylundecan-1-OL is an organic compound with the molecular formula C13H28O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to the first carbon of an undecane chain with an ethyl group substitution at the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylundecan-1-OL can be synthesized through several methods. One common approach involves the reduction of 2-ethylundecanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 2-ethylundecanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde to the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions

2-Ethylundecan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Ethylundecanoic acid.

    Reduction: Alkanes (e.g., 2-ethylundecane).

    Substitution: 2-Ethylundecyl chloride.

Scientific Research Applications

2-Ethylundecan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylundecan-1-OL involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, its hydrophobic alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylundecan-1-OL is unique due to its specific carbon chain length and ethyl substitution, which confer distinct physical and chemical properties. These properties make it particularly suitable for specific industrial applications, such as in the formulation of fragrances and plasticizers .

Properties

IUPAC Name

2-ethylundecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNMDGHHVKQVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500631
Record name 2-Ethylundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54381-03-2
Record name 2-Ethylundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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